
Zatosetron maleate
描述
Zatosetron maleate is a potent and selective antagonist of the 5-hydroxytryptamine receptor subtype 3 (5-HT3). It is known for its long duration of action and is primarily used for its antinauseant effects without stimulating gastrointestinal transport . This compound has also shown anxiolytic properties in both animal studies and human trials .
准备方法
合成路线和反应条件: 马来酸扎托司琼的合成涉及托品酮与 5-氯水杨酸的反应。该过程包括几个关键步骤:
3-内-托品胺的形成: 此步骤涉及从托品酮立体选择性地形成 3-内-托品胺。
克莱森重排: 通过克莱森重排生成重要的苯并呋喃中间体。
工业生产方法: 马来酸扎托司琼的工业生产侧重于优化关键原料托品酮的供应和质量,提高 3-内-托品胺的立体选择性形成,并确保与现有制造能力的兼容性 .
反应类型:
还原: 还原反应对于该化合物来说不太常见。
取代: 取代反应,特别是涉及苯并呋喃环的反应,更为普遍。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
取代: 卤素或亲核试剂可以在受控条件下使用。
科学研究应用
Zatosetron maleate is a selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist being evaluated for antiemetic and antianxiety activity in humans . Research has shown its potential in managing central nervous system disorders and its effectiveness in treating nausea and emesis related to certain cancer treatments .
Scientific Research Applications
Anxiety Treatment: A pilot study investigated this compound for patients with anxiety symptoms . The study involved 43 patients with Hamilton Rating Scale for Anxiety (HAM-A) scores greater than 17. Participants were given either a fixed oral dose of 0.2, 1, or 5 mg of zatosetron or a placebo for four weeks, followed by a two-week placebo phase . The primary measure was the change in HAM-A scores from baseline to endpoint .
Central Nervous System Disorders: 5-HT3 receptor antagonists, including Zatosetron, may be useful in the pharmacological management of central nervous system disorders such as anxiety, schizophrenia, dementia, and substance abuse .
Antiemetic Properties: Zatosetron, like other 5-HT3 inhibitors, has demonstrated antiemetic activity in humans . It is clinically effective in treating nausea and emesis associated with certain oncolytic drugs, including cisplatin .
Lipid Delivery Systems: Lipids can improve the delivery of biologically active agents, such as Zatosetron, to target locations in the body, including cells, tissues, and organs . Lipids may also improve the pharmacokinetics, activities, and immunogenicity of biologically active agents . They can facilitate the delivery of these agents to intracellular locations and improve their distribution .
Metabolism of Zatosetron: After a single oral dose, approximately 60% of zatosetron is recovered as metabolites . A primary route of metabolism is stereospecific N-oxidation of zatosetron [N-O (1) zatosetron] . NDM zatosetron and 3-OH-zatosetron have also been detected at lower levels . Studies on hepatic microsomes show that N-O (1) zatosetron formation is catalyzed by CYP 3A .
Pharmacokinetics: Following oral administration, zatosetron concentrations in serum are linearly proportional to the dose . Steady-state serum concentrations are typically reached within 2-3 days .
作用机制
马来酸扎托司琼通过选择性拮抗 5-HT3 受体发挥作用。该受体参与呕吐反射,扎托司琼马来酸盐对其的阻断可以防止恶心和呕吐。 该化合物与受体结合,抑制化疗和其他致吐状况下释放的血清素的作用 .
类似化合物:
- 昂丹司琼
- 格拉司琼
- 托瑞司琼
- 瑞卡司琼
比较: 马来酸扎托司琼以其长效作用以及能够产生抗恶心作用而不刺激胃肠道运输而独树一帜。 与昂丹司琼和格拉司琼相比,马来酸扎托司琼除了主要用途外,还显示出有效的抗焦虑特性 .
相似化合物的比较
- Ondansetron
- Granisetron
- Tropisetron
- Ricasetron
Comparison: Zatosetron maleate is unique in its long duration of action and its ability to produce antinauseant effects without stimulating gastrointestinal transport. Compared to ondansetron and granisetron, this compound has shown effective anxiolytic properties in addition to its primary use .
生物活性
Zatosetron maleate is a potent and selective antagonist of the serotonin 5-HT3 receptor, primarily investigated for its potential therapeutic applications in treating nausea, vomiting, and various central nervous system disorders. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.
- Molecular Formula : C23H29ClN2O6
- CAS Number : 123482-23-5
- Molecular Weight : 464.94 g/mol
This compound functions by selectively blocking the 5-HT3 receptor, which is a subtype of serotonin receptors involved in mediating nausea and vomiting responses. The compound's ability to inhibit these receptors has been linked to its effectiveness in preventing chemotherapy-induced nausea and emesis.
In Vitro Studies
Zatosetron has demonstrated significant potency as a 5-HT3 receptor antagonist with an effective concentration (IC₅₀) that indicates its capacity to inhibit receptor activity. The compound exhibits a long-lasting effect, with low oral doses leading to sustained antagonism of 5-HT3 receptors for over six hours in animal models .
In Vivo Studies
In animal studies, acute administration of this compound resulted in:
- Reduction of Dopamine Activity : Significant decreases in spontaneously active A10 dopamine cells were observed following administration at doses of 0.1 mg/kg and 0.3 mg/kg. The effects were notably more pronounced at later time intervals post-administration .
Dose (mg/kg) | Time Interval (min) | Active A10 Cells Count | Significance (P-value) |
---|---|---|---|
0.1 | 60-90 | 0.65 ± 0.11 | 0.03 |
0.1 | 90-120 | 0.53 ± 0.08 | 0.004 |
0.1 | 120-180 | 0.50 ± 0.05 | 0.0004 |
Chronic administration (21 days) also led to similar reductions in dopamine activity, reinforcing the compound's sustained effects on neurotransmitter systems .
Clinical Applications
This compound is being evaluated for its efficacy in treating conditions such as:
- Nausea and Vomiting : Particularly associated with chemotherapy.
- Anxiety Disorders : Evidence suggests that antagonism of the 5-HT3 receptor may have anxiolytic effects .
Clinical trials have indicated that this compound can effectively manage symptoms related to these conditions, although further studies are necessary to establish comprehensive safety and efficacy profiles .
Case Studies
Several clinical evaluations have highlighted the effectiveness of this compound:
- Chemotherapy-Induced Nausea : In a study involving patients undergoing chemotherapy, Zatosetron was administered alongside standard antiemetic therapy, resulting in a significant reduction in nausea scores compared to controls.
- Anxiety Disorders : A preliminary trial suggested improvements in anxiety symptoms among patients treated with this compound, indicating potential utility beyond gastrointestinal applications .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapid absorption following oral administration.
- Distribution : Extensive distribution into tissues; approximately 75% protein binding observed.
- Metabolism : Primarily metabolized through N-demethylation and hydroxylation pathways, with metabolites identified as NDMZ and 3-OHZ .
The mean half-life () of this compound is approximately 30 hours, allowing for once-daily dosing regimens in clinical settings.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2.C4H4O4/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3;5-3(6)1-2-4(7)8/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13?,14-,15+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQATMFFHYNPN-BSLJCGBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123482-22-4 (Parent) | |
Record name | Zatosetron maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123482-23-5 | |
Record name | Zatosetron maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZATOSETRON MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I5347HD9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。